2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid
Description
This compound features a piperazine core substituted with a benzodioxolylmethyl group at the 4-position, a 4-chlorophenyl ketone moiety, and a terminal butanoic acid chain. The benzodioxolyl group (a methylenedioxy-substituted aromatic ring) enhances lipophilicity and may influence receptor binding, while the 4-chlorophenyl group is common in bioactive molecules due to its electron-withdrawing properties and metabolic stability. Structural analogs often modify these substituents to tune pharmacokinetic or pharmacodynamic properties .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c23-17-4-2-16(3-5-17)19(26)12-18(22(27)28)25-9-7-24(8-10-25)13-15-1-6-20-21(11-15)30-14-29-20/h1-6,11,18H,7-10,12-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVZQRFTFKRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(CC(=O)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H24ClN3O4
- Molecular Weight : 440.89 g/mol
This compound features a piperazine moiety linked to a benzodioxole and a chlorophenyl group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study :
A study evaluating benzodioxole derivatives reported that certain compounds exhibited potent anticancer activity against the Hep3B liver cancer cell line. The compounds induced cell cycle arrest in the G2-M phase, indicating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 2a | 12.5 | Hep3B | G2-M arrest |
| Compound 2b | 25.0 | Hep3B | Moderate activity |
Anti-inflammatory Activity
Compounds with similar structures have been noted for their anti-inflammatory properties. The piperazine ring is often associated with various pharmacological effects, including inhibition of inflammatory pathways.
Research Findings :
In vitro studies have demonstrated that derivatives of piperazine can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties .
Antioxidant Activity
Antioxidant activity is another significant property attributed to this class of compounds. The presence of the benzodioxole structure is correlated with enhanced radical scavenging abilities.
Evaluation Method :
The DPPH assay is commonly used to assess antioxidant capacity. Compounds derived from benzodioxole have shown competitive results against standard antioxidants like Trolox.
| Compound | DPPH IC50 (µM) | Comparison |
|---|---|---|
| Compound 2a | 39.85 | Trolox (7.72) |
| Compound 2b | 79.95 | Trolox (7.72) |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
- Cytokine Inhibition : Reducing levels of inflammatory cytokines.
- Radical Scavenging : Neutralizing free radicals through electron donation.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid (CAS 139084-69-8)
- Molecular Formula : C₁₅H₁₉ClN₂O₃
- Key Differences : Replaces the benzodioxolylmethyl group with a methyl group on the piperazine ring.
Pyrazoline Derivatives
4-{3-[4-(4-Bromophenyl)-2-Oxo-1,2-Dihydroquinolin-3-yl]-5-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl}-4-Oxobutanoic Acid (Compound 24)
- Yield : 86%
- Purity : >95% (HPLC)
- Key Differences: Replaces the piperazine-benzodioxolylmethyl unit with a pyrazoline-quinoline scaffold.
4-{5-(4-Bromophenyl)-3-[4-(4-Chlorophenyl)-2-Oxo-1,2-Dihydroquinolin-3-yl]-4,5-Dihydro-1H-Pyrazol-1-yl}-4-Oxobutanoic Acid (Compound 25)
- Yield : 27%
- Purity : >95% (HPLC)
- Key Differences : Dual halogenation (Br and Cl) on aromatic rings may enhance steric and electronic effects, though lower yield suggests synthetic challenges .
Thiazolidinone and Benzimidazole Derivatives
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-Phenylpyrazol-4-yl]Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Butanoic Acid
- Key Differences: Incorporates a thiazolidinone ring and ethylsulfanylphenyl group, introducing sulfur-based interactions (e.g., disulfide bonds) absent in the target compound .
4-[2-(4-Methoxyphenyl)-1H-Benzimidazol-5-yl]-3-Methyl-4-Oxobutanoic Acid (Pimobendan Related Compound A)
- Key Differences : Benzimidazole core with a methoxyphenyl group; the methoxy substituent offers electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound .
Purity and Analytical Confirmation
All compounds in exhibit >95% HPLC purity, indicating robust purification protocols (e.g., flash chromatography).
Preparation Methods
Nucleophilic Substitution-Piperazine Functionalization
The foundational step involves synthesizing the piperazine-benzodioxole core. Piperazine derivatives are typically functionalized at the nitrogen atoms via nucleophilic substitution. For this compound, 1,3-benzodioxol-5-ylmethyl bromide reacts with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield of 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine. Excess piperazine (2.5 equiv) ensures complete alkylation of the secondary amine.
Table 1: Optimization of Piperazine Alkylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 80 | 60 | 80 |
| Reaction Time (h) | 12 | 24 | 12 |
| Yield (%) | 78 | 45 | 78 |
Ketone Formation via Friedel-Crafts Acylation
The 4-(4-chlorophenyl)-4-oxobutanoic acid moiety is introduced through Friedel-Crafts acylation. 4-Chlorobenzoyl chloride reacts with succinic anhydride in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl₃) at 0°C–25°C. This step exhibits sensitivity to moisture, requiring strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Amide Coupling and Carboxylic Acid Deprotection
The final assembly employs carbodiimide-mediated coupling between the piperazine-benzodioxole intermediate and 4-(4-chlorophenyl)-4-oxobutanoic acid. N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM facilitate amide bond formation at 25°C for 24 hours. Subsequent hydrolysis of the ethyl ester (if present) uses lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1).
Table 2: Key Reaction Metrics for Amide Coupling
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/NHS | DCM | 25 | 65 | 95 |
| HATU/DIPEA | DMF | 25 | 72 | 98 |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance coupling yields compared to DCM due to improved reagent solubility. However, DCM minimizes side reactions such as ester hydrolysis during prolonged reactions.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>30°C) during Friedel-Crafts acylation promote undesired diacylation byproducts. Kinetic studies recommend maintaining temperatures below 25°C to suppress these side reactions.
Catalytic vs. Stoichiometric Reagent Use
AlCl₃ is required in stoichiometric amounts (1.1 equiv) for effective Friedel-Crafts acylation, whereas HATU (1.05 equiv) suffices for amide coupling due to its superior activation of carboxylic acids.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 6.78 (d, J = 8.0 Hz, 1H, benzodioxole-H), 3.55 (s, 2H, CH₂-benzodioxole), 2.45–2.60 (m, 8H, piperazine-H).
- IR (KBr): 1720 cm⁻¹ (C=O, ketone), 1685 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (C-O-C, benzodioxole).
Table 3: Comparative Spectroscopic Data
| Technique | Key Peaks | Functional Group Assignment |
|---|---|---|
| ¹³C NMR | δ 170.5 (COOH), 200.1 (C=O ketone) | Carboxylic acid, Ketone |
| HRMS | m/z 431.1245 [M+H]⁺ | Molecular ion confirmation |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 minutes.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Batch processes dominate due to compatibility with heterogeneous catalysts (e.g., AlCl₃). Flow systems face challenges in handling solid intermediates during Friedel-Crafts steps.
Cost-Benefit Analysis of Reagents
HATU, though efficient, increases production costs by 30% compared to DCC. Industrial-scale synthesis often prioritizes DCC despite lower yields (65% vs. 72%) due to economic constraints.
Applications and Derivative Synthesis
Pharmacological Derivatives
The carboxylic acid group enables salt formation (e.g., sodium salt) for improved solubility. Piperazine modifications yield analogs with enhanced blood-brain barrier permeability.
Material Science Applications
Coordination complexes with transition metals (e.g., Cu²⁺) exhibit luminescent properties, suggesting utility in sensor technologies.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how is purity validated?
Methodological Answer:
The compound is synthesized via multi-step protocols involving:
- General Procedure G (as described in ): Reacting intermediates (e.g., substituted quinolinones and pyrazolines) under reflux conditions. For example, coupling a benzodioxolylmethyl-piperazine intermediate with a 4-chlorophenyl-oxobutanoic acid derivative.
- Purification : Flash chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Purity Validation : HPLC with >95% purity thresholds, supported by and NMR to confirm structural integrity and absence of byproducts .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : NMR identifies proton environments (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm; piperazine methyl groups at δ ~2.5–3.5 ppm). NMR confirms carbonyl (C=O) peaks at ~170–175 ppm and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity .
Advanced: How can SAR studies guide analog design to enhance pharmacological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) strategies involve:
- Pharmacophore Modeling : Identify critical moieties (e.g., benzodioxole for lipophilicity, 4-chlorophenyl for target binding, and oxobutanoic acid for solubility). highlights substituent effects on bioactivity in related pyrazoline derivatives .
- Analog Design :
- Substitution Patterns : Replace 4-chlorophenyl with bromo/fluoro groups to modulate electron-withdrawing effects (see , compounds 24–26 with varying yields/activities).
- Piperazine Modifications : Introduce methyl or sulfonyl groups to enhance CNS penetration (analogous to ) .
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 4-Bromophenyl | Improved binding affinity | |
| 4-Fluorophenyl | Enhanced metabolic stability |
Advanced: How to resolve conflicting biological activity data across experimental models?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines from (buffer preparation, pH 4.6 for HPLC) .
- Target Selectivity : Screen off-target interactions via kinase profiling or GPCR panels (see for oxadiazole-based analogs).
- Data Normalization : Use internal controls (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) .
Advanced: What reaction parameters optimize yields in piperazine-containing analog synthesis?
Methodological Answer:
Low yields (e.g., 22% in compound 26 , ) are addressed by:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ Pd/C or tertiary amines (e.g., DIPEA) for coupling reactions (see for palladium-catalyzed cyclization) .
- Temperature Control : Maintain 60–80°C for exothermic steps to minimize side reactions .
Basic: How to select purification techniques for this compound?
Methodological Answer:
- Flash Chromatography : Ideal for bulk intermediates; use silica gel with 5–10% methanol in DCM for polar derivatives .
- Recrystallization : For final products, use ethanol/water mixtures to isolate crystalline solids (melting points ~180–190°C, per ) .
- HPLC Prep : Semi-preparative C18 columns (20 mm × 250 mm) with 0.1% TFA in acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
